![molecular formula C9H4BrF5O B13429808 2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)
2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H4BrF5O It is a halogenated ketone, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the trifluoromethyl group, contribute to the compound’s reactivity and ability to form stable complexes with proteins and enzymes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone
- 2-Bromo-1-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethanone
- 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanone
Uniqueness
2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group on the phenyl ring. This structural configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H4BrF5O |
|---|---|
Peso molecular |
303.02 g/mol |
Nombre IUPAC |
2-bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4BrF5O/c10-3-8(16)4-1-7(12)5(2-6(4)11)9(13,14)15/h1-2H,3H2 |
Clave InChI |
FBERHHGZJXIENE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)C(F)(F)F)F)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


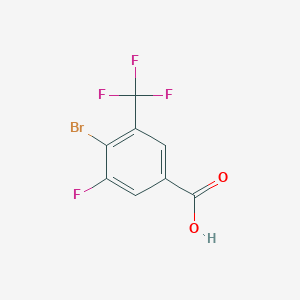
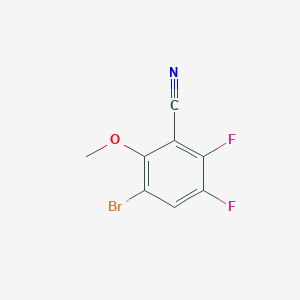
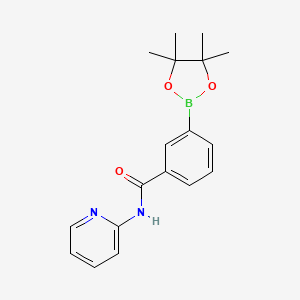
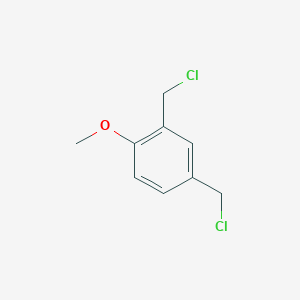
![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
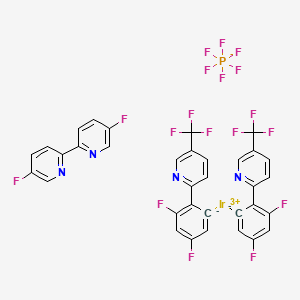
![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
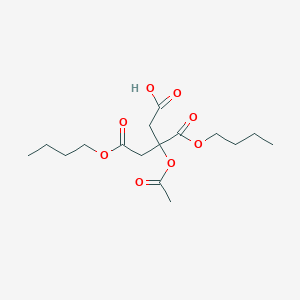
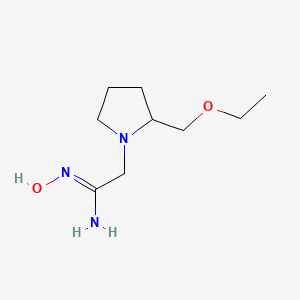
![[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
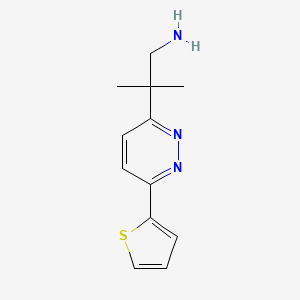
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)
![5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)
